molecular formula C22H20ClN3O2 B11159890 1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide

1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide

Cat. No.: B11159890
M. Wt: 393.9 g/mol
InChI Key: YOXBEFQDYADLIN-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the quinoline moiety, along with the piperidine and carboxamide groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperidine-quinoline intermediate reacts with a suitable amine derivative under appropriate conditions.

Chemical Reactions Analysis

1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom in the chlorophenyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H20ClN3O2/c23-18-7-3-1-6-16(18)20-13-17(15-5-2-4-8-19(15)25-20)22(28)26-11-9-14(10-12-26)21(24)27/h1-8,13-14H,9-12H2,(H2,24,27)

InChI Key

YOXBEFQDYADLIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl

solubility

>59.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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